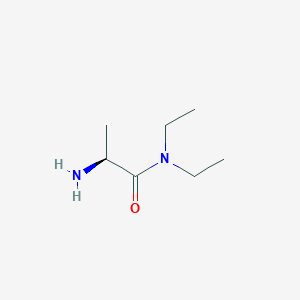
N,N-Diethyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-L-alaninamide: is an organic compound with the molecular formula C₇H₁₆N₂O It is a derivative of alanine, an amino acid, and is characterized by the presence of diethyl groups attached to the nitrogen atom of the amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-L-alaninamide typically involves the reaction of L-alanine with diethylamine. The process can be carried out under various conditions, but a common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the direct amidation of L-alanine with diethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles like hydroxylamine can react with the amide group under mild conditions.
Major Products Formed:
Oxidation: Formation of N,N-Diethyl-L-alaninic acid.
Reduction: Formation of N,N-Diethyl-L-alaninamine.
Substitution: Formation of this compound derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-L-alaninamide is used as a reagent in organic synthesis, particularly in the preparation of chiral compounds and as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a model compound for understanding amide bond formation and cleavage.
Industry: In the industrial sector, this compound can be used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism by which N,N-Diethyl-L-alaninamide exerts its effects involves interactions with specific molecular targets. The amide bond in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of enzymes and other proteins. The diethyl groups may also affect the compound’s solubility and reactivity, making it a versatile reagent in chemical and biological studies.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-L-alaninamide
- N,N-Diethylglycinamide
- N,N-Diethyl-L-valinamide
Comparison: Compared to these similar compounds, N,N-Diethyl-L-alaninamide is unique due to the presence of the diethyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The presence of the L-alanine backbone also imparts chirality, which is important in the synthesis of enantiomerically pure compounds.
Propriétés
Numéro CAS |
56414-86-9 |
|---|---|
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(2S)-2-amino-N,N-diethylpropanamide |
InChI |
InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6(3)8/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
Clé InChI |
NLPULXIOEMWFQS-LURJTMIESA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@H](C)N |
SMILES canonique |
CCN(CC)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


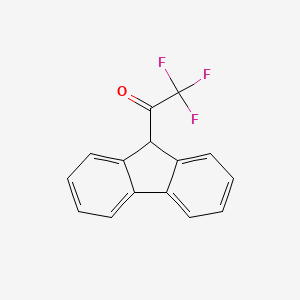
![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
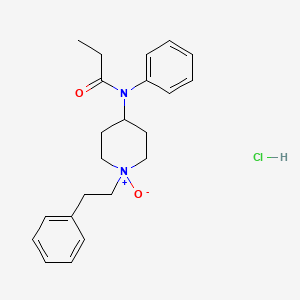
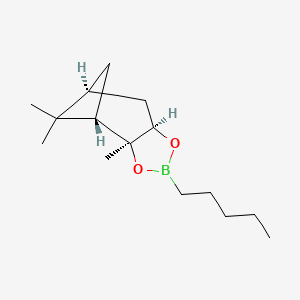
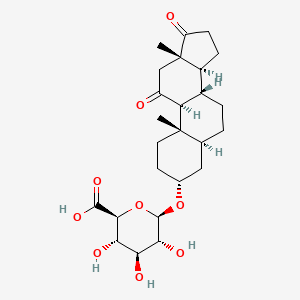
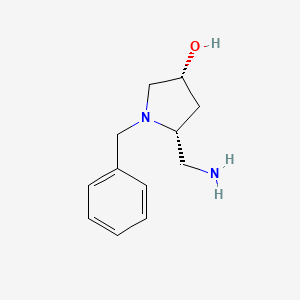
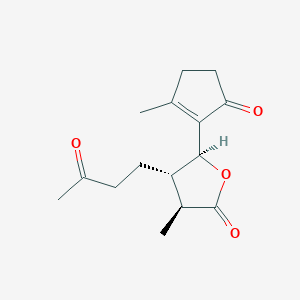
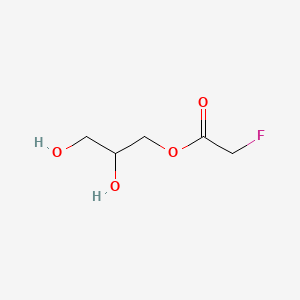
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
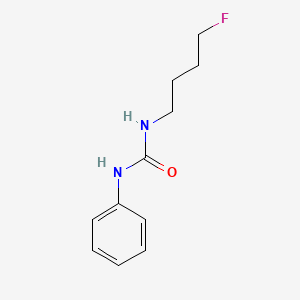
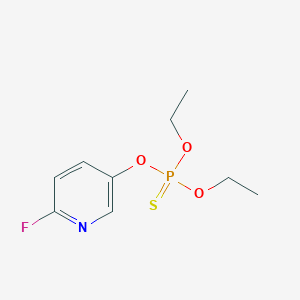
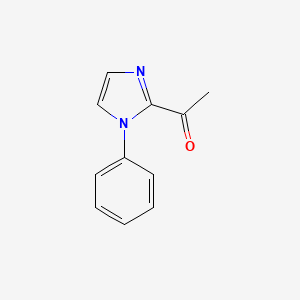
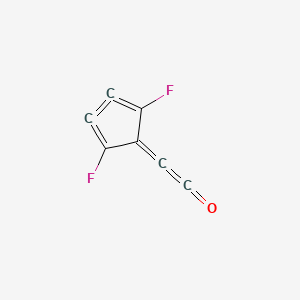
![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
